3-Hydroxyisovaleric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211535 | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-08-1 | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Hydroxyisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .BETA.-HYDROXYISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 67 °C | |
| Record name | 3-Hydroxyisovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways of β Hydroxyisovaleric Acid
Leucine (B10760876) Catabolism and β-Hydroxyisovaleric Acid Formation
The primary route for the formation of β-hydroxyisovaleric acid begins with the breakdown of leucine, an essential amino acid. wikipedia.orgwikipedia.org This catabolic process occurs in various tissues, including the liver, adipose tissue, and muscle. wikipedia.org
The initial and pivotal step in leucine degradation is its conversion to α-ketoisocaproic acid (α-KIC). wikipedia.orgwikipedia.orgwikipedia.org This reaction is a transamination, where the amino group of leucine is transferred to another molecule, a process catalyzed by the enzyme branched-chain amino acid aminotransferase. wikipedia.orgwikipedia.org α-KIC, a branched-chain keto acid, serves as a crucial metabolic intermediate. wikipedia.orgrupahealth.com From this point, the metabolic pathway can diverge, with the majority of α-KIC being converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex. wikipedia.orgwikipedia.orgrupahealth.com However, a smaller fraction of α-KIC is directed towards the synthesis of β-hydroxyisovaleric acid. caymanchem.comwikipedia.orggoogle.com
The direct conversion of the intermediate α-KIC to β-hydroxyisovaleric acid is catalyzed by the enzyme α-ketoisocaproate oxygenase, which is present in human liver homogenates. caymanchem.comnih.gov This enzyme is also referred to as a dioxygenase. researchgate.netnih.gov Studies using oxygen isotopes have shown that both of the oxygen atoms incorporated into the β-hydroxyisovaleric acid molecule are derived from molecular oxygen (O2), confirming the dioxygenase mechanism. researchgate.netnih.govresearchgate.net This enzymatic step involves both the decarboxylation and hydroxylation of α-KIC to form β-hydroxyisovaleric acid. nih.govresearchgate.net This pathway is considered a "safety valve" to prevent the excessive accumulation of α-KIC in the liver. nih.gov
An important alternative pathway for β-hydroxyisovaleric acid formation becomes prominent under specific metabolic conditions, such as biotin (B1667282) deficiency. healthmatters.iorupahealth.comhmdb.ca Biotin is a required cofactor for the enzyme methylcrotonyl-CoA carboxylase, which catalyzes a key step in the main leucine degradation pathway. rupahealth.comhealthmatters.iohealthmatters.io When this enzyme's activity is reduced due to a lack of biotin, its substrate, 3-methylcrotonyl-CoA, accumulates. hmdb.canih.gov This buildup leads to the shunting of 3-methylcrotonyl-CoA into an alternate route, where it is converted to 3-hydroxyisovaleryl-CoA by the enzyme enoyl-CoA hydratase. hmdb.cahealthmatters.ionih.gov Subsequently, 3-hydroxyisovaleryl-CoA is converted to free β-hydroxyisovaleric acid. healthmatters.iomedlink.comresearchgate.net This makes urinary excretion of β-hydroxyisovaleric acid a sensitive marker for biotin status. healthmatters.iorupahealth.com
Further Metabolism of β-Hydroxyisovaleric Acid
Once formed, β-hydroxyisovaleric acid can be further metabolized through several downstream pathways, leading to the production of key metabolic intermediates.
The metabolism of β-hydroxyisovaleric acid (HMB) proceeds via its conversion to β-hydroxy β-methylbutyryl-CoA (HMB-CoA), also known as 3-hydroxyisovaleryl-CoA. wikipedia.orgwikipedia.org This activation step is catalyzed by an as-yet-uncharacterized enzyme. wikipedia.org HMB-CoA is a central intermediate that links the initial formation of β-hydroxyisovaleric acid to major metabolic pathways like cholesterol synthesis. google.comwikipedia.org
From HMB-CoA, the metabolic route can branch. One possibility is the conversion of HMB-CoA to β-methylcrotonyl-CoA (MC-CoA), a reaction catalyzed by enoyl-CoA hydratase. wikipedia.org Alternatively, HMB-CoA can be converted into hydroxymethylglutaryl-CoA (HMG-CoA) by another uncharacterized enzyme. wikipedia.org HMG-CoA is a critical molecule that serves as a precursor for both the synthesis of cholesterol via the mevalonate (B85504) pathway and the production of ketone bodies. wikipedia.orgwikipedia.org HMG-CoA can be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgoup.com
Interactive Data Tables
Table 1: Key Enzymes in β-Hydroxyisovaleric Acid Metabolism
| Enzyme | Role | Pathway | Reference |
| Branched-chain amino acid aminotransferase | Converts Leucine to α-Ketoisocaproic acid (KIC) | Leucine Catabolism | wikipedia.org, wikipedia.org |
| α-Ketoisocaproate Oxidase/Dioxygenase | Converts α-Ketoisocaproic acid (KIC) to β-Hydroxyisovaleric acid | Leucine Catabolism | nih.gov, nih.gov, caymanchem.com |
| Methylcrotonyl-CoA carboxylase | Biotin-dependent enzyme in the main leucine pathway; its deficiency leads to the alternative pathway | Leucine Catabolism | rupahealth.com, healthmatters.io |
| Enoyl-CoA hydratase | Converts accumulated 3-methylcrotonyl-CoA to 3-hydroxyisovaleryl-CoA in the alternative pathway | Alternative Formation Pathway | hmdb.ca, nih.gov |
| Uncharacterized enzyme | Converts β-Hydroxyisovaleric acid (HMB) to β-Hydroxy β-methylbutyryl-CoA (HMB-CoA) | Further Metabolism | wikipedia.org |
| Enoyl-CoA hydratase | Converts HMB-CoA to β-methylcrotonyl-CoA (MC-CoA) | Further Metabolism | wikipedia.org |
| Uncharacterized enzyme | Converts HMB-CoA to Hydroxymethylglutaryl-CoA (HMG-CoA) | Further Metabolism | wikipedia.org |
| HMG-CoA lyase | Cleaves HMG-CoA into acetyl-CoA and acetoacetate | Further Metabolism | wikipedia.org, oup.com |
Table 2: Formation
| Pathway | Key Intermediate(s) | Condition for Activation | Key Enzyme(s) | Final Product | Reference |
| Primary Pathway | α-Ketoisocaproic Acid (KIC) | Normal Leucine Catabolism | α-Ketoisocaproate Oxidase/Dioxygenase | β-Hydroxyisovaleric acid | nih.gov, caymanchem.com, wikipedia.org |
| Alternative Pathway | 3-methylcrotonyl-CoA, 3-hydroxyisovaleryl-CoA | Biotin Deficiency | Enoyl-CoA hydratase | β-Hydroxyisovaleric acid | hmdb.ca, nih.gov |
The Metabolic Journey of β-Hydroxyisovaleric Acid: From Leucine Catabolism to Microbial Synthesis
β-Hydroxyisovaleric acid, an organic acid derived from the breakdown of the essential branched-chain amino acid leucine, serves as a critical indicator in human metabolic processes. Its presence and concentration in the body are intricately linked to nutrient status, enzymatic functions, and the activity of the gut microbiome. This article delves into the specific metabolic pathways involving β-hydroxyisovaleric acid, exploring its connection to cholesterol synthesis, the pivotal role of biotin-dependent enzymes in its formation, and its production by intestinal bacteria.
Clinical Significance and Biomarker Applications of β Hydroxyisovaleric Acid
β-Hydroxyisovaleric Acid as a Biomarker for Biotin (B1667282) Status
β-Hydroxyisovaleric acid (3-HIA), a metabolite derived from the breakdown of the branched-chain amino acid leucine (B10760876), serves as a crucial biomarker for assessing the body's biotin status. rupahealth.comsmolecule.com Biotin, a B vitamin, is essential for the function of several enzymes known as carboxylases. rupahealth.com One such enzyme, methylcrotonyl-CoA carboxylase, plays a key role in leucine metabolism. healthmatters.iohealthmatters.io When biotin levels are insufficient, the activity of this enzyme is reduced, leading to an alternative metabolic pathway that produces increased amounts of 3-HIA, which is then excreted in the urine. healthmatters.ionih.gov Consequently, elevated urinary 3-HIA is a sensitive indicator of biotin deficiency. healthmatters.ionih.gov
Detection of Marginal Biotin Deficiency
Urinary excretion of β-hydroxyisovaleric acid is recognized as an early and sensitive marker for marginal biotin deficiency. healthmatters.iohealthmatters.ionih.gov Studies have demonstrated that even a mild deficiency in biotin can lead to a significant increase in urinary 3-HIA levels. nih.gov For instance, in a study where healthy adults were experimentally induced into a state of marginal biotin deficiency by consuming egg whites, the mean excretion rate of 3-HIA increased threefold. nih.gov The normal range for urinary 3-HIA is typically considered to be 0 - 29 mmol/mol creatinine. healthmatters.io However, it is important to note that while urinary 3-HIA is a sensitive marker, it may produce some false-negative results and does not distinguish between individuals who are biotin-sufficient and those who are biotin-supplemented. cambridge.orgnih.gov
A novel UPLC-MS/MS method has been developed for the accurate and precise quantification of urinary 3-HIA, simplifying the sample preparation process compared to older GC-MS methods. nih.gov This advancement makes it more feasible for large-scale biomonitoring of biotin status in various populations. nih.govresearchgate.net
Monitoring Biotin Status in Specific Populations (e.g., pregnant women, individuals on anticonvulsants, smokers)
Certain populations are at a higher risk for developing marginal biotin deficiency, and monitoring their urinary β-hydroxyisovaleric acid levels can be particularly insightful.
Pregnant Women: A significant number of pregnant women experience a decrease in biotin status as pregnancy progresses. nih.govoregonstate.edu Studies have shown that a large percentage of pregnant women have abnormally high urinary excretion of 3-HIA, indicating marginal biotin deficiency. nih.govnih.gov This is a concern because biotin deficiency is known to be teratogenic in several animal species. nih.gov Supplementation with biotin has been shown to decrease the excretion of 3-HIA in pregnant women, confirming that the elevated levels are indeed a reflection of reduced biotin status. oregonstate.edunih.gov
Individuals on Anticonvulsants: Long-term therapy with certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin, has been associated with accelerated biotin catabolism. nih.govnih.gov This can lead to reduced biotin status and is reflected by increased urinary excretion of 3-HIA. nih.govnih.govhmdb.ca
Smokers: Research indicates that smoking accelerates the breakdown of biotin in women, leading to marginal biotin deficiency. healthmatters.ionih.gov This is evidenced by increased urinary excretion of 3-HIA in smokers compared to non-smokers. nih.gov
β-Hydroxyisovaleric Acid in Inborn Errors of Metabolism
Elevated levels of β-hydroxyisovaleric acid are not only indicative of biotin deficiency but are also a key diagnostic feature of several inborn errors of metabolism. rupahealth.comhmdb.ca These are genetic disorders that result from a deficiency in a specific enzyme required for normal metabolic processes.
Isovaleric Acidemia (IVA) and β-Hydroxyisovaleric Acid Accumulation
Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of leucine. mhmedical.commhmedical.comsemanticscholar.org This enzymatic block leads to the accumulation of isovaleric acid and its metabolites, including β-hydroxyisovaleric acid, in the body. mhmedical.commhmedical.comsemanticscholar.org The buildup of these compounds can cause a range of symptoms, from a characteristic "sweaty feet" odor to severe metabolic acidosis and neurological problems. mhmedical.comwikipedia.org Urine organic acid analysis in individuals with IVA will show elevated levels of isovalerylglycine and, to a lesser extent, β-hydroxyisovaleric acid. mhmedical.comsemanticscholar.org
Methylcrotonyl-CoA Carboxylase Deficiency
Isolated β-methylcrotonyl-CoA carboxylase (MCC) deficiency is another inborn error of leucine metabolism. medlink.comaap.org This condition is characterized by the deficient activity of the biotin-dependent enzyme β-methylcrotonyl-CoA carboxylase. medlink.comaap.org Consequently, individuals with MCC deficiency excrete elevated amounts of β-hydroxyisovaleric acid and β-methylcrotonylglycine in their urine. medlink.comaap.orgwikipedia.org The clinical presentation of MCC deficiency is highly variable, ranging from asymptomatic to severe neurological symptoms. wikipedia.orgorpha.net Newborn screening programs often include testing for MCC deficiency by detecting elevated levels of C5-hydroxy acylcarnitine. orpha.net
Other Associated Organic Acidemias (e.g., 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, 3-methylglutaconic aciduria)
Elevated levels of β-hydroxyisovaleric acid can also be found in other organic acidemias:
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is a rare autosomal recessive disorder that affects both leucine metabolism and the synthesis of ketone bodies. nih.govfrontiersin.orgnutricionhospitalaria.org A deficiency in HMG-CoA lyase leads to the accumulation of several organic acids in the urine, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. nih.govfrontiersin.orgoup.com
3-Methylglutaconic Aciduria: This is a group of metabolic disorders characterized by the increased urinary excretion of 3-methylglutaconic acid. nih.gov In Type I, which is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, patients also excrete increased amounts of this compound. nih.govmdpi.comorpha.net This elevated excretion of this compound is an important diagnostic marker that helps differentiate Type I from other forms of 3-methylglutaconic aciduria. nih.govorpha.net
Table of Research Findings on β-Hydroxyisovaleric Acid
| Condition | Key Findings | References |
|---|---|---|
| Marginal Biotin Deficiency | Urinary β-hydroxyisovaleric acid is an early and sensitive indicator. Mean excretion increased threefold in experimentally induced deficiency. | healthmatters.iohealthmatters.ionih.govnih.gov |
| Pregnancy | A significant number of pregnant women show elevated urinary β-hydroxyisovaleric acid, indicating marginal biotin deficiency. | nih.govoregonstate.edunih.gov |
| Anticonvulsant Use | Long-term therapy with certain anticonvulsants is associated with accelerated biotin catabolism and increased urinary β-hydroxyisovaleric acid. | nih.govnih.govhmdb.ca |
| Smoking | Smoking accelerates biotin metabolism in women, leading to increased urinary β-hydroxyisovaleric acid. | healthmatters.ionih.gov |
| Isovaleric Acidemia (IVA) | Deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its metabolites, including β-hydroxyisovaleric acid. | mhmedical.commhmedical.comsemanticscholar.org |
| Methylcrotonyl-CoA Carboxylase Deficiency | Deficient enzyme activity results in elevated urinary excretion of β-hydroxyisovaleric acid and β-methylcrotonylglycine. | medlink.comaap.orgwikipedia.org |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Urinary organic acid profile shows elevated 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and β-hydroxyisovaleric acid. | nih.govfrontiersin.orgoup.com |
| 3-Methylglutaconic Aciduria Type I | In addition to 3-methylglutaconic acid, patients excrete increased levels of β-hydroxyisovaleric acid. | nih.govmdpi.comorpha.net |
Clinical Manifestations and Diagnostic Implications of Elevated β-Hydroxyisovaleric Acid in these Disorders
Elevated levels of β-hydroxyisovaleric acid are a key diagnostic indicator for certain inborn errors of metabolism, particularly biotinidase deficiency and holocarboxylase synthetase deficiency. rupahealth.comnih.gov These conditions disrupt the activity of biotin-dependent carboxylases, essential enzymes in the metabolism of fats, carbohydrates, and proteins. rupahealth.com The reduced activity of one such enzyme, 3-methylcrotonyl-CoA carboxylase, leads to an alternative metabolic pathway for leucine, resulting in the accumulation of β-hydroxyisovaleric acid. rupahealth.comhealthmatters.io
Biotinidase Deficiency:
Untreated biotinidase deficiency can lead to a wide range of clinical symptoms that may appear from infancy to childhood. rupahealth.com Neurological manifestations are common and include seizures, hypotonia (weak muscle tone), and developmental delay. rupahealth.com Dermatological signs such as skin rashes and alopecia (hair loss) are also frequently observed. rupahealth.com The diagnostic workup for biotinidase deficiency often involves measuring the activity of the biotinidase enzyme in serum or plasma. However, the detection of elevated urinary β-hydroxyisovaleric acid is a crucial biochemical marker that points towards this diagnosis. rupahealth.commedchemexpress.com
Holocarboxylase Synthetase (HCS) Deficiency:
Holocarboxylase synthetase deficiency is another rare autosomal recessive disorder that results in multiple carboxylase deficiency. nih.govresearchgate.net Infants with HCS deficiency typically present in the neonatal period with symptoms such as poor feeding, vomiting, lethargy, and hypotonia. nih.gov Metabolic acidosis, hyperammonemia, and organic aciduria, characterized by increased urinary excretion of β-hydroxyisovaleric acid, 3-methylcrotonylglycine, 3-hydroxypropionic acid, and methylcitric acid, are hallmark biochemical findings. nih.govresearchgate.net Early diagnosis through newborn screening, which often includes the analysis of metabolites like β-hydroxyisovaleric acid, is critical for timely intervention with biotin supplementation to prevent severe complications. nih.govresearchgate.net
The following table summarizes the clinical manifestations associated with these disorders where elevated β-hydroxyisovaleric acid is a key diagnostic feature.
| Clinical Manifestation | Biotinidase Deficiency | Holocarboxylase Synthetase Deficiency |
| Neurological | Seizures, Hypotonia, Developmental Delay | Lethargy, Hypotonia, Seizures |
| Dermatological | Skin Rashes, Alopecia | Exfoliative Dermatitis |
| Metabolic | Ketolactic Acidosis, Organic Acidemia | Metabolic Acidosis, Lactic Acidemia, Hyperammonemia |
| Other | Feeding difficulties, Respiratory problems | Poor feeding, Vomiting, Tachydyspnea |
β-Hydroxyisovaleric Acid in Metabolic and Disease States
Beyond its role as a biomarker for specific genetic disorders, β-hydroxyisovaleric acid levels have been found to be altered in various other metabolic and disease states, suggesting its broader involvement in human pathophysiology.
Diabetes Mellitus (Type II) and Elevated Urinary β-Hydroxyisovaleric Acid
Research has demonstrated a significant association between elevated urinary excretion of β-hydroxyisovaleric acid and type II diabetes mellitus. nih.govcaymanchem.com One study found that urinary levels of this metabolite were higher in both ketotic and non-ketotic type II diabetic patients compared to control subjects. nih.gov This finding suggests that the catabolism of leucine is accelerated in individuals with type II diabetes, even in the absence of ketosis. nih.gov The increased breakdown of leucine leads to a greater production of β-hydroxyisovaleric acid. nih.gov Consequently, urinary β-hydroxyisovaleric acid has been proposed as a potential marker for the short-term metabolic control of type II diabetes. nih.gov
Association with Obesity, Metabolic Syndrome, and Cardiovascular Risk
Elevated levels of β-hydroxyisovaleric acid have also been linked to obesity and metabolic syndrome. healthmatters.io Higher circulating levels of branched-chain amino acids, including leucine, are often observed in obese individuals and those with metabolic syndrome, which can contribute to increased production of β-hydroxyisovaleric acid. healthmatters.io Interestingly, while elevated levels of the precursor may be associated with increased risk, a metabolite of β-hydroxyisovaleric acid, β-hydroxy-β-methylbutyrate (HMB), has been studied for its potential to decrease cardiovascular risk factors. nih.gov A summary of safety data from nine human studies where subjects were fed 3 grams of HMB per day showed a significant decrease in total cholesterol and LDL cholesterol, as well as a reduction in systolic blood pressure. nih.gov
The table below presents the findings on the effect of HMB supplementation on cardiovascular risk factors. nih.gov
| Cardiovascular Risk Factor | Change with HMB Supplementation | p-value |
| Total Cholesterol | 5.8% decrease | < 0.03 |
| LDL Cholesterol | 7.3% decrease | < 0.01 |
| Systolic Blood Pressure | 4.4 mm Hg decrease | < 0.05 |
Role in Muscle Wasting and Cachexia (e.g., cancer, HIV/AIDS, sarcopenia)
β-Hydroxyisovaleric acid, primarily through its well-studied metabolite β-hydroxy-β-methylbutyrate (HMB), has garnered significant attention for its potential role in mitigating muscle wasting (cachexia) associated with various chronic diseases. wikipedia.orgnih.govnih.govebi.ac.uk
Cancer Cachexia: Cancer-associated cachexia is a debilitating condition characterized by involuntary weight loss and severe muscle wasting. nih.govgoogle.com HMB has been investigated as a therapeutic strategy to counteract this muscle loss. nih.govnih.gov It is believed to exert its effects by both stimulating muscle protein synthesis and inhibiting muscle protein breakdown. wikipedia.orgwikiwand.com Studies in cachectic mice with tumors have shown that HMB administration can inhibit protein degradation and stimulate protein synthesis in muscle tissue. caymanchem.comcaymanchem.com A systematic review of studies in patients with cancer suggested that HMB supplementation had a beneficial effect on muscle mass and function. nih.gov
HIV/AIDS-Associated Wasting: Muscle wasting is also a significant complication of advanced HIV/AIDS. ebi.ac.uknih.gov A randomized, double-blind, placebo-controlled study investigated the effects of a nutrient mixture containing HMB, arginine, and glutamine in HIV-infected patients with weight loss. nih.gov The results indicated that the supplement significantly increased lean body mass compared to placebo. nih.gov
Sarcopenia: Sarcopenia, the age-related loss of muscle mass and function, is a major contributor to frailty and disability in older adults. nih.govwikiwand.com Medical reviews and meta-analyses have indicated that HMB supplementation helps to preserve or increase lean body mass and muscle strength in individuals with age-related muscle loss. wikipedia.orgnih.govebi.ac.uk
The following table summarizes the effects of HMB supplementation on lean body mass in different populations experiencing muscle wasting.
| Population | Intervention | Outcome on Lean Body Mass |
| HIV-infected patients with wasting | HMB, Arginine, Glutamine | Significant increase compared to placebo nih.gov |
| Sarcopenic older adults | HMB | Preservation or increase wikipedia.orgnih.gov |
| Patients with cancer | HMB | Beneficial effect on muscle mass nih.gov |
Implications in Exercise Physiology and Muscle Damage
In the realm of exercise physiology, HMB, the metabolite of β-hydroxyisovaleric acid, has been widely studied as a dietary supplement for athletes and active individuals. wikipedia.orgtandfonline.com Research suggests that HMB supplementation can reduce skeletal muscle damage induced by strenuous exercise, improve aerobic exercise performance, and accelerate recovery. wikipedia.orgebi.ac.uk The proposed mechanisms for these effects include the stimulation of muscle protein synthesis and the inhibition of protein breakdown, which can help to repair and build muscle tissue after exercise-induced stress. wikipedia.orgtandfonline.com
Potential Link to Neurological Conditions
While the role of β-hydroxyisovaleric acid in the inherited metabolic disorders of biotinidase and holocarboxylase synthetase deficiency is well-established, emerging evidence suggests a potential link to other neurological conditions. One study identified increased urinary excretion of this compound in a subset of patients with autism spectrum disorder (ASD). researchgate.net This finding raises the possibility that abnormalities in leucine metabolism or biotin status could be a contributing factor in some individuals with ASD, although further research is needed to elucidate this potential connection. researchgate.net
Association with Other Conditions (e.g., Down Syndrome, pancreatic cancer, colorectal cancer, lung cancer)
β-Hydroxyisovaleric acid has been investigated as a potential biomarker in various conditions beyond inborn errors of metabolism. Its association with several complex diseases, including genetic syndromes and cancers, is an active area of research, with studies exploring its altered levels in different biological samples.
Down Syndrome
One study analyzing amniotic fluid via gas chromatography-mass spectrometry found that levels of biotin-related metabolites, including hydroxyisovalerate, were lower in fetuses with Down syndrome. ispub.com This finding was suggested to be consistent with a gene dosage effect, as the gene for holocarboxylase synthetase, an enzyme involved in biotin metabolism, is located on chromosome 21. ispub.com
Conversely, other studies have reported elevated levels of β-hydroxyisovaleric acid. A 2021 study using gas chromatography-mass spectrometry on plasma samples from pregnant women found that β-hydroxyisovaleric acid was one of seven metabolites that were significantly elevated in those carrying fetuses with Down syndrome compared to those with euploid fetuses. mdpi.com Similarly, a 2020 study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) also observed that plasma levels of β-hydroxyisovaleric acid were increased in the group with Down syndrome pregnancies, although the increase in 3-hydroxybutyric acid was found to be more statistically significant. dergipark.org.tr These elevated levels are linked to disturbances in key metabolic pathways crucial for energy production and neurodevelopment. mdpi.com
Table 1: Research Findings on β-Hydroxyisovaleric Acid and Down Syndrome
| Study Focus | Sample Type | Methodology | Key Finding for β-Hydroxyisovaleric Acid | Conclusion |
|---|---|---|---|---|
| Analysis of biotin-related metabolites in fetuses. | Amniotic Fluid | Gas Chromatography/Mass Spectrometry (GC/MS) | Lower levels of hydroxyisovalerate. | Data is consistent with a gene dosage effect for the holocarboxylase synthetase enzyme. ispub.com |
| Identification of biomarkers in maternal plasma for prenatal screening. | Maternal Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | Significantly elevated levels. | Linked to altered metabolic pathways critical for energy and neurodevelopment. mdpi.com |
| Quantitative analysis of potential markers for prenatal diagnosis. | Maternal Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Increased plasma levels in the Down syndrome group. | The increase was observed, but the rise in 3-hydroxybutyric acid was more statistically significant. dergipark.org.tr |
Pancreatic Cancer
In the context of pancreatic cancer, β-hydroxyisovaleric acid has been identified as a metabolite of interest. A metabolomic study comparing pancreatic cancer patients to healthy individuals noted a significant decrease in the serum levels of β-hydroxyisovalerate, along with β-hydroxybutyrate, lactate (B86563), and trimethylamine-N-oxide, in the cancer patient group. nih.gov
Separately, research has been conducted on a synthetic derivative, β-hydroxyisovaleryl-shikonin. This compound was found to exert an antitumor effect on pancreatic cancer cells by inducing apoptosis (programmed cell death), causing mitochondrial dysfunction, and inhibiting cell migration and invasion. nih.gov The study demonstrated that as the concentration of β-hydroxyisovaleryl-shikonin increased, the viability of pancreatic cancer cells decreased. nih.gov
Table 2: Research Findings on β-Hydroxyisovaleric Acid and Pancreatic Cancer
| Study Focus | Sample/Model | Key Finding | Reference |
|---|---|---|---|
| Metabolic characterization of pancreatic cancer patients. | Human Serum | A notable decrease in serum levels of β-hydroxyisovalerate in patients compared to healthy controls. | nih.gov |
| Antitumor effect of a derivative compound. | Pancreatic Cancer Cell Lines & Xenograft Mouse Model | β-hydroxyisovaleryl-shikonin (a derivative) suppressed tumor growth by inducing apoptosis and inhibiting invasion. | nih.gov |
Colorectal Cancer
Metabolomic studies have implicated β-hydroxyisovaleric acid in the metabolic profile of colorectal cancer. In one study, β-hydroxyisovaleric acid was identified as one of eight key metabolites used to construct a multiple logistic regression model capable of distinguishing between colorectal cancer patients and healthy volunteers. nih.gov This suggests its potential as part of a biomarker panel for colorectal cancer detection. nih.gov
Another study investigated the effects of dietary intervention on colorectal cancer survivors. scispace.com It found that daily consumption of heat-stabilized rice bran for four weeks led to an 18-fold increase in β-hydroxyisovalerate in stool samples. scispace.com This change was part of a broader modulation of the stool metabolome, impacting pathways related to leucine, isoleucine, and valine metabolism. scispace.com Furthermore, β-hydroxyisovaleric acid has been included in prediction models comparing colorectal cancer patients with controls. nih.gov
Table 3: Research Findings on β-Hydroxyisovaleric Acid and Colorectal Cancer
| Study Focus | Sample Type | Key Finding | Conclusion |
|---|---|---|---|
| Early detection of colorectal cancer. | Human Plasma | Selected as one of eight metabolites for a predictive model to discriminate cancer patients from healthy controls. | Part of a potential biomarker panel for colorectal cancer. nih.gov |
| Effect of dietary intervention in colorectal cancer survivors. | Human Stool | An 18-fold increase in β-hydroxyisovalerate after consumption of heat-stabilized rice bran. | Rice bran consumption favorably modulated the stool metabolome, including fatty acid and amino acid metabolic pathways. scispace.com |
| Lipid biomarker prediction models. | Not specified | Included in prediction models for colorectal cancer patients compared with controls. | Considered a potential biomarker for CRC screening and diagnosis. nih.gov |
Lung Cancer
The association between β-hydroxyisovaleric acid and lung cancer has also been reported. The Human Metabolome Database (HMDB) notes that this compound is found to be associated with lung cancer. hmdb.cafoodb.ca
Specific research into different subtypes of lung cancer has identified related metabolites. One study analyzing the metabolomic profiles of different lung cancer types found that a high percentage of patients in the adenocarcinoma group were characterized by the presence of 2-hydroxyisovaleric acid (an isomer of β-hydroxyisovaleric acid), along with glycine, methionine, and phenylalanine. nih.gov
Table 4: Research Findings on β-Hydroxyisovaleric Acid and Lung Cancer
| Study/Database | Finding | Reference |
|---|---|---|
| Human Metabolome Database (HMDB) | Lists an association between this compound and lung cancer. | hmdb.cafoodb.ca |
| Metabolomic profiling of lung cancer subtypes. | 2-hydroxyisovaleric acid (an isomer) was a characteristic metabolite in patients with the adenocarcinoma subtype. | nih.gov |
Mechanistic Studies of β Hydroxyisovaleric Acid Action
Regulation of Protein Metabolism
A primary and extensively studied aspect of β-Hydroxyisovaleric acid's function is its dual role in promoting the synthesis of new proteins while simultaneously curbing the breakdown of existing ones. tandfonline.com This anabolic and anti-catabolic activity is crucial for muscle maintenance and growth.
β-Hydroxyisovaleric acid has been demonstrated to stimulate protein synthesis in muscle tissue. caymanchem.combioscience.co.uk This anabolic effect is mediated, in part, through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. wikipedia.orglindenwood.edu The activation of mTOR by β-Hydroxyisovaleric acid leads to the phosphorylation of downstream targets, including p70S6 kinase (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for initiating the translation of messenger RNA into protein. tandfonline.comwikipedia.org Studies in neonatal pigs have shown that both leucine (B10760876) and its metabolite, β-Hydroxyisovaleric acid, stimulate mTORC1-dependent protein synthesis in skeletal muscle. nih.gov Furthermore, research in cachectic mice with MAC16 tumors showed that β-Hydroxyisovaleric acid administration stimulated protein synthesis in the gastrocnemius muscle. caymanchem.comcaymanchem.com
In concert with its protein-synthetic effects, β-Hydroxyisovaleric acid actively inhibits the degradation of muscle proteins. caymanchem.comtandfonline.combioscience.co.ukcaymanchem.com This anti-catabolic action is particularly relevant in conditions associated with muscle wasting. For instance, in cachectic mice, β-Hydroxyisovaleric acid has been shown to inhibit protein degradation in the gastrocnemius muscle. caymanchem.comcaymanchem.com This inhibition helps to preserve muscle mass by reducing the rate at which proteins are broken down. The compound has been observed to attenuate protein degradation stimulated by proteolysis-inducing factor (PIF), a substance known to promote muscle breakdown. caymanchem.comnih.gov
The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins. β-Hydroxyisovaleric acid has been shown to modulate this system, contributing to its anti-catabolic effects. wikipedia.orgsmolecule.com Research has demonstrated that β-Hydroxyisovaleric acid can reduce the activity of the 20S proteasome, a key component of the proteasome complex responsible for protein degradation. caymanchem.combioscience.co.ukcaymanchem.com This effect has been observed in C2C12 myotubes where the compound attenuated the increase in 20S proteasome activity induced by proteolysis-inducing factor (PIF). caymanchem.combioscience.co.ukcaymanchem.comsapphirebioscience.comnetascientific.com
Furthermore, β-Hydroxyisovaleric acid influences the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of genes related to inflammation and protein degradation. caymanchem.combioscience.co.ukcaymanchem.comnih.gov Specifically, it has been shown to reduce the nuclear accumulation of NF-κB in C2C12 myotubes, an effect that can lead to decreased expression of proteins involved in the ubiquitin-proteasome pathway. caymanchem.combioscience.co.ukcaymanchem.comsapphirebioscience.comnetascientific.comgoogle.com By attenuating PIF-induced activation of protein kinase C (PKC) and the subsequent degradation of IκBα, β-Hydroxyisovaleric acid effectively reduces the translocation of NF-κB to the nucleus. nih.govgoogle.com
Table 1: Effects of β-Hydroxyisovaleric Acid on the Ubiquitin-Proteasome System
| Cellular Component | Effect of β-Hydroxyisovaleric Acid | Experimental Model | Reference |
|---|---|---|---|
| 20S Proteasome Activity | Reduction of PIF-induced increase | C2C12 myotubes | caymanchem.combioscience.co.ukcaymanchem.com |
| NF-κB Nuclear Accumulation | Reduction of PIF-induced increase | C2C12 myotubes | caymanchem.combioscience.co.ukcaymanchem.com |
The activation of the mechanistic target of rapamycin complex 1 (mTORC1) is a key mechanism through which β-Hydroxyisovaleric acid stimulates protein synthesis. tandfonline.comwikipedia.org Unlike its parent amino acid, leucine, which activates mTORC1 through the Sestrin2-GATOR2 complex, β-Hydroxyisovaleric acid appears to act independently of this specific leucine-sensing pathway. tandfonline.comnih.govnih.gov Studies have shown that β-Hydroxyisovaleric acid administration leads to the phosphorylation and activation of mTORC1, which in turn promotes the phosphorylation of its downstream effectors, p70S6K1 and 4E-BP1, ultimately leading to an increase in protein synthesis. tandfonline.comwikipedia.orgnih.gov
Impact on Muscle Cell Integrity and Function
A proposed mechanism for the protective effects of β-Hydroxyisovaleric acid on muscle cells involves its contribution to cholesterol synthesis. google.com Cholesterol is an essential component of cell membranes, providing structural integrity and influencing membrane fluidity. google.com Within the muscle cell, β-Hydroxyisovaleric acid can be converted to β-hydroxy-β-methylglutaryl-coenzyme A (HMG-CoA). google.comresearchgate.net HMG-CoA is a precursor for the synthesis of cholesterol. google.com By providing a substrate for cholesterol production, β-Hydroxyisovaleric acid may help to maintain the integrity of the sarcolemma (the muscle cell membrane), particularly during periods of stress or damage. wikiwand.com
Reduction of Muscle Damage Biomarkers
β-Hydroxyisovaleric acid has been observed to reduce biomarkers associated with muscle damage, such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). nih.gov
Studies have demonstrated that supplementation with β-hydroxyisovaleric acid can lead to a blunted increase in CK levels following high-volume, muscle-damaging resistance training. nih.gov One study reported that CK levels increased significantly less in a group receiving β-hydroxyisovaleric acid compared to a placebo group. nih.gov Another investigation involving a prolonged run found that supplementation resulted in a decreased CK and LDH response, supporting the idea that it helps prevent exercise-induced muscle damage. nih.gov
The table below summarizes the effects of β-hydroxyisovaleric acid on key muscle damage biomarkers as reported in a study involving a 20-km run. nih.gov
| Biomarker | Effect of β-Hydroxyisovaleric Acid Supplementation | Significance |
| Creatine Kinase (CK) | Significantly lower increase after prolonged run | P = 0.05 |
| Lactate Dehydrogenase (LDH) | Significantly lower activity | P = 0.003 |
Cellular Signaling and Gene Expression Modulation
β-Hydroxyisovaleric acid influences cellular processes by modulating signaling pathways and gene expression involved in muscle protein metabolism. It has been shown to stimulate protein synthesis and inhibit protein breakdown in muscle tissue. wikipedia.orgebi.ac.uk
One of the key mechanisms is its ability to attenuate the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. caymanchem.commskcc.org Specifically, β-hydroxyisovaleric acid has been found to reduce the increase in 20S proteasome activity induced by proteolysis-inducing factor (PIF) in C2C12 myotubes. caymanchem.com It also reduces the nuclear accumulation of NF-κB, a transcription factor involved in muscle protein degradation. caymanchem.com
Furthermore, research indicates that β-hydroxyisovaleric acid can modulate autophagy, a cellular process for degrading and recycling cellular components. google.com It has been found to upregulate the expression of genes involved in autophagy, such as ATG7, and transcription factors like BNIP3 and TFEB that promote autophagy. google.com The compound also influences the AKT/mTOR pathway, which is central to cell growth and protein synthesis. mskcc.orgnih.gov By activating this pathway, β-hydroxyisovaleric acid helps to maintain protein synthesis. nih.gov Additionally, chronic supplementation has been shown to affect the GH/IGF-I axis and the expression of skeletal muscle IGF-I and myostatin mRNA. coventry.ac.uk
Anti-catabolic Effects Beyond Muscle Tissue
The anti-catabolic properties of β-hydroxyisovaleric acid extend beyond skeletal muscle. Research suggests it may have systemic anti-inflammatory and anti-catabolic effects. nih.gov For instance, in a study involving patients with chronic obstructive pulmonary disease (COPD) in an intensive care unit, supplementation with β-hydroxyisovaleric acid resulted in significantly lower levels of white blood cells and C-reactive protein, which are markers of inflammation. nih.gov The study also observed an increase in total protein, suggesting an anti-catabolic effect. nih.gov
Immunomodulatory Effects of β-Hydroxyisovaleric Acid
β-Hydroxyisovaleric acid has demonstrated immunomodulatory properties by influencing the function of various immune cells. nih.govnih.gov In vitro studies have shown that it can modulate the proliferation of human peripheral blood mononuclear cells and their production of cytokines. nih.gov For example, at certain concentrations, it has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α). nih.gov
Furthermore, research on chicken macrophages has indicated that β-hydroxyisovaleric acid can enhance macrophage proliferation and effector functions, such as nitrite (B80452) production and phagocytosis. nih.gov It was also found to significantly increase the expression of Fc-receptors on these macrophages. nih.gov These findings suggest that β-hydroxyisovaleric acid may act as a dietary immunomodulator. nih.gov
Antimicrobial Properties of β-Hydroxyisovaleric Acid
While direct, extensive research on the antimicrobial properties of pure β-hydroxyisovaleric acid is limited, some related compounds and materials incorporating it have shown antimicrobial activity. For instance, a biodegradable composite material containing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) demonstrated a clear zone of inhibition against Staphylococcus aureus. nih.gov Beauvericin, a compound for which D-hydroxyisovaleric acid is a key substrate, has exhibited antibacterial and antifungal activities. nih.gov It is important to note that bronopol, a compound with wide-spectrum antimicrobial properties, is sometimes mentioned in proximity to β-hydroxyisovaleric acid in chemical databases, but they are distinct chemical entities. drugbank.com
Analytical Methodologies for β Hydroxyisovaleric Acid Quantification
Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical first step to ensure accurate and reliable quantification of β-HIA by removing interfering substances from complex biological samples like plasma, urine, and amniotic fluid. nih.govnih.govnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov For instance, a high-throughput method for human plasma involves protein precipitation using methanol (B129727) containing 0.1% formic acid. nih.gov In another method, after initial precipitation, a multi-step liquid-liquid extraction is employed to isolate β-HIA and its internal standard from urine. nih.gov
Due to the polar nature and low volatility of β-HIA, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography (GC). A widely used derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts β-HIA into its more volatile di-trimethylsilyl (di-TMS) derivative. nih.govoup.com Another common agent is pentafluorobenzyl bromide (PFBBr), which enhances volatility for GC-MS analysis. nih.gov For high-performance liquid chromatography (HPLC) analysis, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) can be used to improve detection. researchgate.netnih.gov
Chromatographic Techniques
Chromatography is central to separating β-HIA from other components in the sample matrix before detection. The choice of chromatographic technique depends on the required sensitivity, the nature of the sample, and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS has long been considered a gold standard for the analysis of β-HIA. nih.govnih.gov This technique offers high resolution and specificity. In many GC-MS methods, β-HIA is first derivatized to increase its volatility. nih.gov The derivatized compound is then separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer operating in either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. oup.com For example, one method uses a GC-MS-TQ8050 triple quadrupole system with electron ionization (EI) and MRM to quantify trimethylsilyl (B98337) derivatives of β-HIA in urine. oup.com Another approach utilizes chemical ionization (CI) with methane (B114726) as the ionization gas for the analysis of the PFB derivative of β-HIA in plasma. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC provides a versatile alternative for β-HIA quantification, particularly when derivatization for GC is not desirable or feasible. researchgate.netnih.gov Reversed-phase columns, such as C8 or C18, are commonly used for separation. researchgate.netdergipark.org.tr One HPLC method for urinary β-HIA involves pre-column derivatization with 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl), followed by isocratic separation on a C8 reversed-phase column and UV detection. researchgate.netnih.gov Another HPLC method for determining β-HIA in food raw materials uses a diode array detector for quantitative analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of β-HIA, often with simpler sample preparation compared to GC-MS. nih.govdergipark.org.tr This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mtoz-biolabs.com Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, can be coupled with MS/MS for even faster and more efficient analyses. mtoz-biolabs.comnih.gov
Several LC-MS/MS methods have been developed for β-HIA in various biological fluids. nih.govdergipark.org.tr For instance, a method for plasma samples uses a simple protein precipitation followed by analysis on a system equipped with a multimode ODS column. nih.govmdpi.com The analysis is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions for β-HIA and its isotopically labeled internal standard. nih.govdergipark.org.tr For example, a common MRM transition for underivatized β-HIA is m/z 117.1 → 59.0. dergipark.org.tr
Isotopic Labeling and Tracer Studies for Turnover Rates
Stable isotope labeling is a powerful tool for studying the in vivo kinetics and turnover rates of β-HIA. nih.govpnas.org In these studies, a stable isotope-labeled form of β-HIA or its precursor, leucine (B10760876), is administered, and the appearance of the labeled compound is tracked over time in biological fluids like plasma. nih.gov For example, L-[5,5,5-²H₃]leucine can be used as a tracer to study the production of β-HIA. nih.gov
The enrichment of the isotopically labeled β-HIA is measured using mass spectrometry, typically GC-MS/MS or LC-MS/MS. nih.gov By analyzing the time course of isotope enrichment, researchers can calculate key kinetic parameters, such as the rate of appearance (Ra) of β-HIA. nih.gov One study used a pulse of [3,4,methyl-¹³C₃]HMB and measured its enrichment in plasma via GC-MS/MS to determine the turnover rate of HMB in older adults. nih.gov These studies provide valuable insights into the dynamics of β-HIA metabolism in various physiological and pathological states. nih.gov
Validation of Analytical Methods (e.g., sensitivity, linearity, carryover, precision)
The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. dergipark.org.trcreative-proteomics.com Method validation is performed according to established guidelines and typically assesses several key parameters. dergipark.org.tr
Key Validation Parameters for β-Hydroxyisovaleric Acid Quantification:
| Parameter | Description | Example Findings |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A validated LC-MS/MS method demonstrated linearity for β-HIA in the range of 0.1 to 10.0 µg/mL. dergipark.org.tr Another LC-MS/MS method for plasma showed linearity between 10 and 500 ng/mL. nih.gov |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Lower Limit of Quantification, LLOQ). | For an LC-MS/MS method, the LOD and LLOQ for β-HIA in plasma were 0.003 µg/mL and 0.008 µg/mL, respectively. dergipark.org.tr A GC-MS/MS method reported a limit of detection of 75 nM and a limit of quantitation of 150 nM for HMB concentration. nih.gov |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). | An LC-MS/MS method showed inter-day CVs for β-HIA between 3.7% and 7.8%. nih.gov A GC-MS/MS method reported an intra-day variability for HMB concentration in plasma of 5.08%. nih.gov |
| Accuracy | The closeness of the mean of a set of results to the actual (true) value. It is often assessed by spike recovery experiments. | A validated HPLC method had average recoveries in the range of 92.3%–101%. researchgate.net An LC-MS/MS method reported inter-day accuracies between 91.2% and 98.1%. nih.gov |
| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Methods are tested against potential interferences from the biological matrix to ensure that the analyte signal is not affected by other compounds. dergipark.org.tr |
| Carryover | The appearance of an analyte signal in a blank sample that is analyzed after a high-concentration sample. | Carryover is assessed to ensure that residual analyte from one sample does not affect the measurement of the subsequent sample. dergipark.org.tr |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Stability is tested under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage. nih.govdergipark.org.tr |
These validation parameters ensure that the analytical method is fit for its intended purpose, whether for clinical diagnostics, metabolic research, or pharmacokinetic studies. mtoz-biolabs.comdergipark.org.trcreative-proteomics.com
Considerations for Biological Matrices (e.g., urine, plasma, tissue homogenates)
The choice of analytical method and sample preparation procedure is highly dependent on the biological matrix being analyzed. Each matrix presents unique challenges, such as the presence of interfering substances and varying concentrations of the analyte.
Urine: Urinary analysis of β-hydroxyisovaleric acid is common for assessing conditions like biotin (B1667282) deficiency and certain inborn errors of metabolism. healthmatters.iohmdb.carupahealth.com Sample preparation for urine can be relatively straightforward. A simple "dilute and shoot" approach, where the urine sample is diluted before injection into the analytical system, has been successfully employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. cerilliant.com For instance, a method for analyzing organic acids in urine involved diluting 20 µL of urine with 180 µL of water, followed by centrifugation. cerilliant.com Another UPLC-MS/MS method for urinary 3-hydroxyisovaleric acid involved a fourfold dilution of the urine sample with deionized water. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique for urine analysis, though it often requires more extensive sample preparation. nih.gov This typically involves a multi-step liquid-liquid extraction and derivatization to make the non-volatile β-hydroxyisovaleric acid suitable for gas chromatography. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates trimethylsilyl (TMS) derivatives. nih.gov
Plasma: Plasma samples are frequently used to determine circulating levels of β-hydroxyisovaleric acid. nih.gov A significant challenge in plasma analysis is the high protein content, which can interfere with the analysis. Therefore, a protein precipitation step is typically required. nih.gov One validated LC-MS/MS method for human plasma uses 100 μL of plasma, and proteins are precipitated using methanol containing 0.1% formic acid. nih.gov For GC-MS analysis of plasma, derivatization is also necessary. A method for determining β-hydroxy-β-methylbutyrate (an alternative name for β-hydroxyisovaleric acid) in plasma involved derivatization with pentafluorobenzyl bromide. nih.gov
Tissue Homogenates: Analysis of β-hydroxyisovaleric acid in tissue homogenates can provide insights into its metabolism at the cellular level. creative-proteomics.com Sample preparation for tissue involves homogenization to break down the tissue structure and release the analyte. For example, tumor tissue samples can be homogenized in a sodium chloride solution. nih.gov Following homogenization, a protein precipitation step, similar to that used for plasma, is typically performed, often with methanol. nih.gov
The following interactive tables summarize key parameters from various studies on the quantification of β-hydroxyisovaleric acid in different biological matrices.
Research Directions and Future Perspectives on β Hydroxyisovaleric Acid
Elucidation of Remaining Unknown Mechanisms of Action
While the metabolic origin of β-hydroxyisovaleric acid from the catabolism of the branched-chain amino acid leucine (B10760876) is understood, its precise downstream biological effects are not fully characterized. rupahealth.comhealthmatters.io Future research should focus on elucidating the specific molecular mechanisms through which elevated levels of β-hydroxyisovaleric acid exert their effects. When present in high concentrations, it can act as an acidogen, contributing to metabolic acidosis, and as a metabotoxin, potentially causing adverse health effects. rupahealth.comhmdb.ca
Key research questions that remain to be answered include:
How does β-hydroxyisovaleric acid impact mitochondrial function beyond the disruption of the esterified CoA:free CoA ratio? healthmatters.iohmdb.ca
What are the specific cellular and molecular targets of β-hydroxyisovaleric acid that lead to mitochondrial toxicity? nih.gov
Does β-hydroxyisovaleric acid have any signaling roles at physiological or near-physiological concentrations?
Beyond its role in muscle, what are the mechanisms by which β-hydroxyisovaleric acid influences protein synthesis and degradation in other tissues? caymanchem.com
Further Investigation into Genotype-Phenotype Correlations in Metabolic Disorders
Elevated levels of β-hydroxyisovaleric acid are a hallmark of several inborn errors of metabolism, including isovaleric acidemia (IVA), 3-methylcrotonyl-CoA carboxylase deficiency, and biotinidase deficiency. rupahealth.comhealthmatters.ionih.gov While genetic mutations underlying these disorders have been identified, the correlation between specific genotypes and the resulting clinical phenotype can be highly variable. nih.gov Siblings with the same genetic variant in IVA, for instance, can present with vastly different clinical severities. nih.gov
Future research should aim to refine our understanding of these genotype-phenotype correlations. This includes investigating how different mutations affect enzyme structure and function, leading to varying levels of residual enzyme activity and, consequently, different concentrations of metabolites like β-hydroxyisovaleric acid. nih.gov A deeper understanding of these relationships will be crucial for improving diagnostic accuracy, prognostic prediction, and the development of personalized therapeutic strategies. semanticscholar.orgresearchgate.net
Table 1: Inborn Errors of Metabolism Associated with Elevated β-Hydroxyisovaleric Acid
| Disorder | Deficient Enzyme | Gene(s) |
| Isovaleric Acidemia | Isovaleryl-CoA dehydrogenase | IVD |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | 3-Methylcrotonyl-CoA carboxylase | MCCC1, MCCC2 |
| 3-Methylglutaconic Aciduria Type I | 3-Methylglutaconyl-CoA hydratase | AUH |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | 3-Hydroxy-3-methylglutaryl-CoA lyase | HMGCL |
| Biotinidase Deficiency | Biotinidase | BTD |
| Holocarboxylase Synthetase Deficiency | Holocarboxylase synthetase | HLCS |
Role of β-Hydroxyisovaleric Acid in Specific Disease Pathophysiology
The accumulation of β-hydroxyisovaleric acid is not only a diagnostic marker but may also be an active contributor to the pathophysiology of various diseases. In inborn errors of metabolism, chronically high levels are associated with symptoms ranging from poor feeding and lethargy to severe neurological damage, including seizures and developmental delays. rupahealth.comhmdb.ca The underlying mechanisms are thought to involve metabolic acidosis and mitochondrial toxicity. healthmatters.iohmdb.ca
Further research is needed to delineate the specific role of β-hydroxyisovaleric acid in the pathophysiology of a broader range of conditions. For example, elevated urinary levels have been observed in patients with type 2 diabetes. caymanchem.com Understanding whether β-hydroxyisovaleric acid is simply a marker of metabolic dysregulation in these conditions or an active participant in disease progression could open new avenues for therapeutic intervention.
Exploration of Novel Therapeutic Applications beyond Muscle Health
β-hydroxyisovaleric acid, and its related compound β-hydroxy-β-methylbutyrate (HMB), have been investigated for their ability to stimulate protein synthesis and inhibit protein degradation, particularly in skeletal muscle. caymanchem.com This has led to their use as dietary supplements aimed at preserving muscle mass.
The potential therapeutic applications of modulating β-hydroxyisovaleric acid levels or harnessing its biological activities may extend beyond muscle health. Given its origins in leucine metabolism, it is intertwined with fundamental cellular processes. Future research could explore its potential role in:
Cachexia: Investigating its utility in mitigating muscle wasting associated with chronic diseases like cancer. caymanchem.com
Neurological Disorders: Given that elevated levels can be neurotoxic, understanding its role in the central nervous system could be critical. Conversely, exploring whether it has any neuroprotective effects at lower concentrations is also a valid line of inquiry.
Metabolic Syndrome: Its association with diabetes and obesity warrants further investigation into its potential as a therapeutic target in these conditions. healthmatters.io
Advanced Omics Approaches in β-Hydroxyisovaleric Acid Research (e.g., metabolomics, proteomics)
The integration of advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to gaining a more holistic understanding of the role of β-hydroxyisovaleric acid. nih.govmdpi.com These technologies can provide a comprehensive snapshot of the metabolic and protein landscape in various physiological and pathological states associated with altered β-hydroxyisovaleric acid levels.
Metabolomics: Untargeted metabolomic profiling can help identify novel metabolic pathways affected by fluctuations in β-hydroxyisovaleric acid. cam.ac.uk This can reveal previously unknown connections to other areas of metabolism and potentially identify new biomarkers for diseases where β-hydroxyisovaleric acid is involved.
Proteomics: Proteomic analysis can identify proteins whose expression or post-translational modifications are altered in response to elevated β-hydroxyisovaleric acid. scbt.com This can provide crucial insights into the downstream cellular responses and mechanisms of toxicity or therapeutic action. nih.govnih.gov
The integration of these omics datasets will be essential for constructing a systems-level understanding of β-hydroxyisovaleric acid's role in health and disease. uva.nl
Development of Standardized Diagnostic and Monitoring Protocols for β-Hydroxyisovaleric Acid
The measurement of β-hydroxyisovaleric acid in urine is a sensitive and early indicator of biotin (B1667282) deficiency. healthmatters.iohealthmatters.io Several analytical methods have been developed for its quantification, including gas chromatography-mass spectrometry (GC-MS) and, more recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov The UPLC-MS/MS method offers a simplified and robust approach for accurate and precise quantification. nih.govnih.gov
While these methods are effective, there is a need for the development and adoption of standardized protocols for both diagnosis and monitoring. This includes establishing clear reference ranges for different populations (e.g., pregnant women, infants, adults) and clinical contexts. Standardized protocols would ensure consistency and comparability of results across different laboratories, facilitating more reliable clinical decision-making and multicenter research studies. The use of urine samples for testing makes it a non-invasive and practical option for routine screening and monitoring. rupahealth.com
Q & A
Basic Research Questions
Q. What is the role of beta-hydroxyisovaleric acid (3-HIA) as a biomarker for biotin deficiency, and how can it be quantified in biological samples?
- Methodological Answer : 3-HIA is a sensitive biomarker for biotin deficiency, as its urinary levels rise due to impaired activity of biotin-dependent methylcrotonyl-CoA carboxylase (MCC). Quantification involves urine analysis via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Studies recommend correcting for creatinine levels to account for urinary dilution. Elevated 3-HIA is observed in biotin-deficient populations, including smokers and individuals on ketogenic diets .
Q. How is beta-hydroxyisovaleric acid synthesized in the leucine degradation pathway, and what enzymes regulate its production?
- Methodological Answer : 3-HIA is derived from leucine via α-ketoisocaproate (KIC) through mitochondrial β-oxidation. The critical enzyme, MCC, catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. Biotin acts as a cofactor for MCC; deficiency disrupts this step, diverting metabolites toward 3-HIA synthesis. In vitro assays using purified MCC or stable isotope tracing in cell models can elucidate flux dynamics .
Advanced Research Questions
Q. How can researchers resolve conflicting data on beta-hydroxyisovaleric acid's association with muscle performance in clinical studies?
- Methodological Answer : Discrepancies arise from variations in study design, such as dosage (1.5–3 g/day HMB-Ca vs. HMB-FA), population (athletes vs. sedentary individuals), and endpoints (muscle protein synthesis vs. recovery). Controlled trials should standardize supplementation forms (calcium-bound vs. free acid), monitor biotin status, and employ dual-energy X-ray absorptiometry (DEXA) for muscle mass quantification. Confounding factors like diet and exercise protocols must be rigorously controlled .
Q. What methodological challenges arise when interpreting 3-HIA levels as a sole indicator of biotin status?
- Methodological Answer : While 3-HIA is sensitive to biotin deficiency, its levels are influenced by non-biotin factors, including genetic polymorphisms in MCC, renal function, and concurrent medications (e.g., anticonvulsants). Researchers should pair 3-HIA with complementary biomarkers (e.g., propionylcarnitine, urinary biotin) and validate findings in controlled dietary studies. Longitudinal designs are critical to distinguish transient fluctuations from chronic deficiency .
Q. What are the analytical challenges in isolating and characterizing beta-hydroxyisovaleric acid in complex biological matrices?
- Methodological Answer : 3-HIA’s polarity and low volatility complicate GC analysis without derivatization. LC-MS/MS with hydrophilic interaction chromatography (HILIC) columns improves sensitivity. Stability studies indicate storage at -20°C in amber vials to prevent degradation. Internal standards (e.g., deuterated 3-HIA) enhance quantification accuracy. Matrix effects in urine require normalization using creatinine or standard addition methods .
Q. How do in vitro and in vivo models differ in studying beta-hydroxyisovaleric acid's metabolic effects?
- Methodological Answer : In vitro models (e.g., hepatocyte cultures) allow precise manipulation of biotin levels and MCC activity but lack systemic feedback. In vivo models (e.g., biotin-deficient mice) reveal tissue-specific responses but require careful monitoring of diet-induced confounding. Combining both approaches with isotope-resolved metabolomics (e.g., ¹³C-leucine tracing) bridges mechanistic and physiological insights .
Q. What strategies optimize the detection of beta-hydroxyisovaleric acid in large-scale metabolomic studies?
- Methodological Answer : High-throughput LC-MS platforms with automated sample preparation (e.g., solid-phase extraction) reduce variability. Data preprocessing tools (e.g., XCMS, MetaboAnalyst) assist in peak alignment and noise reduction. Cohort stratification by biotin intake and genetic profiling (e.g., MCC mutations) enhances biological interpretation. Open-access databases (HMDB, FooDB) provide reference spectra .
Q. How does stereochemistry impact the biological activity and analytical characterization of beta-hydroxyisovaleric acid?
- Methodological Answer : 3-HIA lacks chiral centers, simplifying its synthesis and analysis compared to stereoisomeric metabolites. However, enantiomeric impurities in synthetic batches (e.g., from racemic precursors) must be ruled out via chiral chromatography or nuclear magnetic resonance (NMR). Studies comparing natural vs. synthetic 3-HIA should confirm structural identity using high-resolution MS and ¹H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
